

Application Notes and Protocols: 2-Methyl-3-morpholinobenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methyl-3-morpholinobenzoic Acid

Cat. No.: B1366862

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive technical guide to **2-Methyl-3-morpholinobenzoic Acid**, a heterocyclic compound of interest in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, its structural similarity to the well-studied 2-morpholinobenzoic acid scaffold provides a strong rationale for its investigation as a potential therapeutic agent. These notes will detail the synthesis, potential mechanisms of action, and detailed protocols for the application of **2-Methyl-3-morpholinobenzoic Acid** in a research and drug development context. The primary focus will be on its potential as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.

Introduction: The Morpholine Scaffold in Drug Discovery

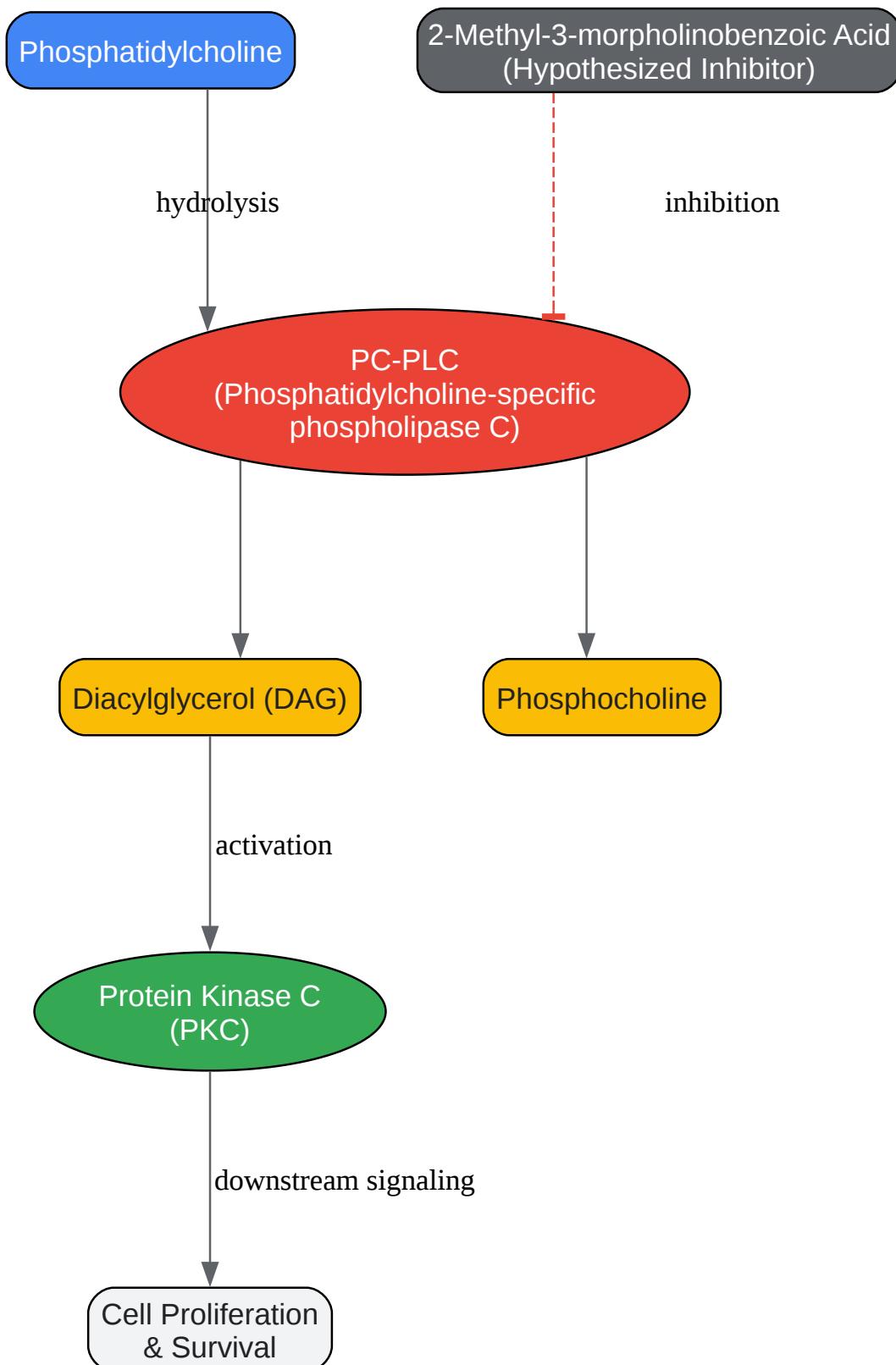
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.^[1] When incorporated into a benzoic acid framework, it creates a versatile platform for the development of novel bioactive molecules. The 2-morpholinobenzoic acid class of compounds has been identified as a promising source of inhibitors for phosphatidylcholine-

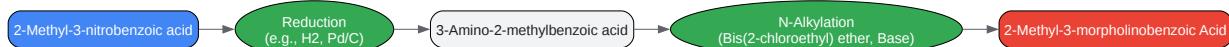
specific phospholipase C (PC-PLC), an enzyme whose dysregulation is linked to various cancers.[2][3] **2-Methyl-3-morpholinobenzoic Acid**, the subject of this guide, represents a structural isomer of this class, offering a unique substitution pattern that warrants investigation for its potential biological activity.

Potential Mechanism of Action: Targeting PC-PLC

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[4] The upregulation of PC-PLC has been observed in numerous cancer cell lines, where it contributes to oncogenic signaling pathways that drive cell proliferation, differentiation, and metastasis.[5] Inhibition of PC-PLC is therefore a promising strategy for the development of novel anticancer therapeutics.[6]

Derivatives of 2-morpholinobenzoic acid have been shown to inhibit PC-PLC, with evidence suggesting that the morpholine nitrogen is crucial for this inhibitory activity.[2] While the exact binding mode of **2-Methyl-3-morpholinobenzoic Acid** to PC-PLC has not been determined, it is hypothesized to interact with the enzyme's active site in a similar manner to its 2-morpholino counterparts. The methyl group at the 2-position may influence the compound's conformation and interaction with the target, potentially altering its potency and selectivity.





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Caption: Synthetic route to **2-Methyl-3-morpholinobenzoic Acid**.

Detailed Protocols

Protocol 3.2.1: Synthesis of 3-Amino-2-methylbenzoic acid

This protocol is adapted from established procedures for the reduction of nitroarenes.

- Materials:

- 2-Methyl-3-nitrobenzoic acid (1.0 eq)
- Palladium on carbon (10% w/w, 0.05 eq)
- Methanol or Ethyl Acetate
- Hydrogen gas
- Filtration apparatus
- Rotary evaporator

- Procedure:

- In a suitable hydrogenation vessel, dissolve 2-Methyl-3-nitrobenzoic acid in methanol or ethyl acetate.
- Carefully add the palladium on carbon catalyst to the solution.
- Seal the vessel and purge with hydrogen gas.

- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-Amino-2-methylbenzoic acid. The product can be used in the next step without further purification if of sufficient purity.

Protocol 3.2.2: Synthesis of **2-Methyl-3-morpholinobenzoic Acid**

This is a representative protocol for the N-alkylation of an aniline derivative to form a morpholine ring. Optimization may be required.

- Materials:

- 3-Amino-2-methylbenzoic acid (1.0 eq)
- Bis(2-chloroethyl) ether (2.2 eq)
- Sodium bicarbonate (or another suitable base, 3.0 eq)
- N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
- Heating and stirring apparatus
- Extraction and purification equipment (separatory funnel, chromatography columns)

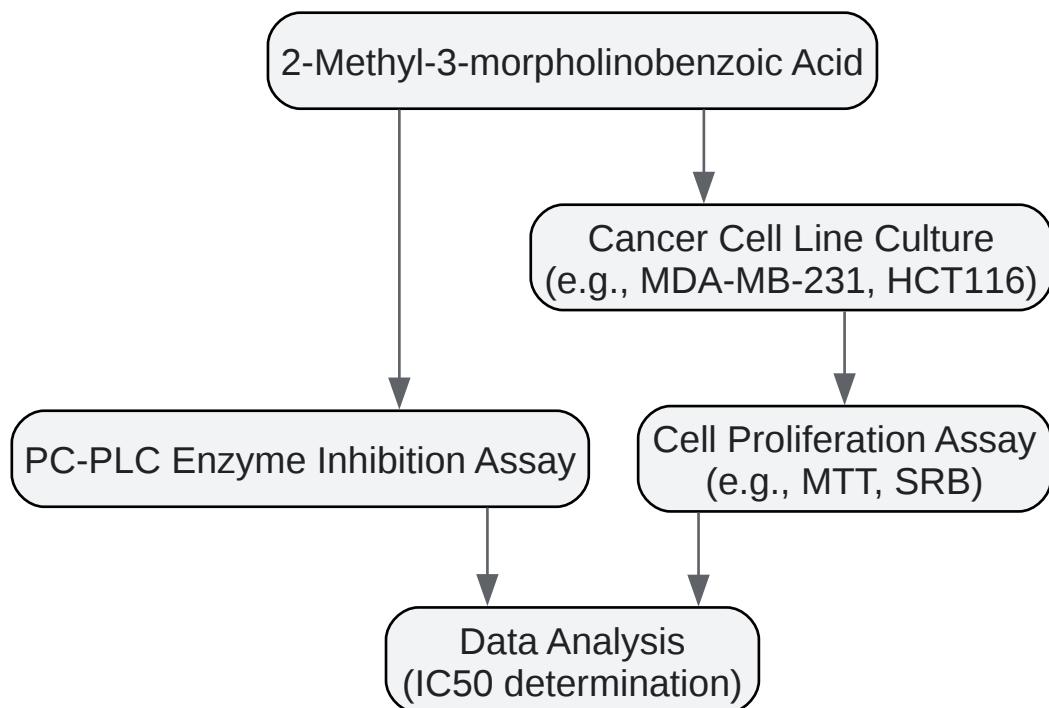
- Procedure:

- In a round-bottom flask, suspend 3-Amino-2-methylbenzoic acid and sodium bicarbonate in DMF.
- Add bis(2-chloroethyl) ether to the suspension.
- Heat the reaction mixture to 100-120 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS. The reaction may require several hours to days for completion.
- After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-Methyl-3-morpholinobenzoic Acid**.

In Vitro Experimental Applications

The following protocols are designed to assess the potential of **2-Methyl-3-morpholinobenzoic Acid** as an anticancer agent, based on the known activity of the 2-morpholinobenzoic acid scaffold.

Experimental Workflow



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Caption: In vitro experimental workflow for evaluating **2-Methyl-3-morpholinobenzoic Acid**.

Protocol 4.1.1: PC-PLC Enzyme Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on PC-PLC activity. A commercially available kit can be used for this purpose.

- Materials:
 - PC-PLC enzyme (e.g., from *Bacillus cereus*)
 - Amplex Red PC-PLC assay kit (or similar)
 - **2-Methyl-3-morpholinobenzoic Acid** (in various concentrations)
 - Positive control inhibitor (e.g., D609)
 - Microplate reader
- Procedure:

- Prepare a series of dilutions of **2-Methyl-3-morpholinobenzoic Acid**.
- Follow the manufacturer's protocol for the Amplex Red PC-PLC assay kit.
- In a 96-well plate, add the PC-PLC enzyme, the reaction buffer, and the test compound or controls.
- Initiate the reaction by adding the substrate (e.g., phosphatidylcholine).
- Incubate the plate at the recommended temperature and for the specified time.
- Measure the fluorescence or absorbance using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 4.1.2: Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

- Materials:

- Cancer cell lines (e.g., MDA-MB-231, HCT116)
- Cell culture medium and supplements
- **2-Methyl-3-morpholinobenzoic Acid** (in various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader

- Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Methyl-3-morpholinobenzoic Acid** and a vehicle control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical PC-PLC Inhibition and Antiproliferative Activity

Compound	PC-PLC Inhibition IC ₅₀ (μM)	MDA-MB-231 IC ₅₀ (μM)	HCT116 IC ₅₀ (μM)
2-Methyl-3-morpholinobenzoic Acid	To be determined	To be determined	To be determined
D609 (Positive Control)	~50	>100	>100
Reference 2-morpholinobenzoic acid derivative	Reported Value	Reported Value	Reported Value

Conclusion and Future Directions

2-Methyl-3-morpholinobenzoic Acid is a promising, yet understudied, compound within the broader class of morpholinobenzoic acids. Based on the established antiproliferative and PC-PLC inhibitory activity of its structural isomers, it is a strong candidate for further investigation as a potential anticancer agent. The protocols outlined in this document provide a framework for its synthesis and initial biological evaluation. Future studies should focus on confirming its mechanism of action, exploring its structure-activity relationship through the synthesis of derivatives, and evaluating its efficacy in in vivo models of cancer.

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